Cas no 53-03-2 (Prednisone)

Prednisone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in clinical settings to manage conditions such as autoimmune disorders, allergic reactions, asthma, and certain types of cancer. Prednisone acts by modulating gene expression to inhibit pro-inflammatory cytokines and reduce immune cell activity. Its key advantages include rapid onset of action, predictable pharmacokinetics, and the ability to be administered orally or intravenously. The drug is metabolized in the liver to its active form, prednisolone, ensuring consistent therapeutic effects. Due to its efficacy and versatility, prednisone remains a cornerstone in the treatment of inflammatory and immune-mediated diseases.
Prednisone structure
Prednisone structure
Product Name:Prednisone
CAS No:53-03-2
MF:C21H26O5
MW:358.428146839142
MDL:MFCD00003608
CID:33561
PubChem ID:24898748
Update Time:2025-10-30

Prednisone Chemical and Physical Properties

Names and Identifiers

    • prednisone
    • 1,4-PREGNADIEN-17,21-DIOL-3,11,20-TRIONE
    • 1,4-PREGNADIEN-17ALPHA,21-DIOL-3,11,20-TRIONE
    • 1,4-PREGNADIENE-17ALPHA,21-DIOL-3,11,20-TRIONE
    • 17ALPHA,21-DIHYDROXY-1,4-PREGNADIENE-3,11,20-TRIONE
    • 17ALPHA,21-DIHYDROXYPREGNA-1,4-DIENE-3,11,20-TRIONE
    • 1-CORTISONE
    • 1-DEHYDROCORTISONE
    • (8S,9S,10R,13S,14S,17R)-17-HYDROXY-17-(2-HYDROXY-ACETYL)-10,13-DIMETHYL-7,8,9,10,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,11-DIONE
    • DEHYDROCORTISONE
    • DELTA1-CORTISONE
    • PREDNISON
    • PREDNISONUM
    • 1,2-Dehydrocortisone
    • 1,4-pregnadiene-16-alpha,21-diol-3,11,20-trione
    • 11,20-trione,17,21-dihydroxy-pregna-4-diene-3
    • 11,20-trione,17,21-hydroxy-pregna-4-diene-3
    • Ancortone
    • Bicortone
    • Colisone
    • 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione
    • Prednisone Solution
    • prednisone base
    • Cortidelt
    • -Cortisone
    • Dacortin
    • Decortancyl
    • Decortisyl
    • Dekortin
    • Delta-Cortelan
    • Deltacortisone
    • Deltacortone
    • Delta-E
    • Deltasone
    • Deltison
    • Deltisone
    • Deltra
    • Di-Adreson
    • Encorton
    • Encortone
    • Enkorton
    • Hostacortin
    • Metacortandracin
    • Meticorten
    • NSC 10023
    • Paracort
    • Prednizon
    • Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxy-
    • Rectodelt
    • Supercortil
    • Ultrac
    • 1,4-Pregnadiene-17a,21-diol-3,11,20-trione
    • Decortin
    • Orasone
    • Ultracorten
    • Sterapred
    • Prednilonga
    • Cortan
    • Liquid Pred
    • Zenadrid
    • Ultracortene
    • Pronison
    • Diadreson
    • Panafcort
    • Lisacort
    • Servisone
    • Prednidib
    • Winpred
    • Cotone
    • Wojtab
    • Panasol
    • Adas
    • .delta.1-Dehydrocortisone
    • Cartancyl
    • BRD-K85883481-001-08-3
    • delta-1-Cortisone
    • Parmenison
    • Metrevet (Veterinary)
    • MEGxm0_000443
    • delta cortelan
    • PREDNISONE [INN]
    • Deltasone, Liquid Pred, Orasone, Adasone, Deltacortisone,Prednisone
    • Nisona
    • Prednicorm
    • SK-Prednisone
    • D0IL7L
    • 1,21-diol-3,11,20-trione
    • AI3-52939
    • prednisone anhydrous
    • Prednovister
    • BRD-K85883481-001-25-7
    • MLS002207083
    • PREDNISONE [WHO-DD]
    • HMS3259I09
    • AS-11685
    • CS-O-31011
    • PREDNISONE (USP-RS)
    • Q424972
    • Retrocortine
    • GB/T 24800.2-2009 41 Glucocorticoids 100 microg/mL in Methanol
    • MLS002154191
    • NCGC00090766-03
    • In-Sone
    • .delta.1-Cortisone
    • Meticorten (TN)
    • 53-03-2
    • P1276
    • Prednisonum (Latin)
    • Prednicen-M
    • Tox21_111014_1
    • Deltisona
    • PREDNISONE [EP MONOGRAPH]
    • Predicorten
    • NCGC00090766-01
    • Prednisone (Adasone)
    • Predniment
    • Pred
    • NCGC00259113-01
    • Origen Prednisone
    • Precort
    • Perrigo Prednisone
    • NCGC00254096-01
    • Kortancyl
    • SMR000718760
    • NCGC00090766-07
    • Lodtra
    • DTXCID701185
    • Dellacort A
    • Pehacort
    • Me-Korti
    • Prednisone [USP:INN:BAN]
    • delta1-Dehydrocortisone
    • PREDNISONE (USP MONOGRAPH)
    • SCHEMBL3288
    • LMST02030180
    • Delta-Dome
    • (1S,2R,10S,11S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-diene-5,17-dione
    • Prestwick_405
    • 1,4-Pregnadiene-17-alpha,21-diol-3,11,20-trione
    • Zenadrid [veterinary]
    • NSC10023
    • 1, 2-Dehydrocortisone
    • HY-B0214
    • BRD-K85883481-001-04-2
    • (1R,3aS,3bS,9aR,9bS,11aS)-1-hydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-7,10-dione
    • PREDNISONE (EP MONOGRAPH)
    • Ofisolona
    • Econosone
    • HSDB 3168
    • HMS2090J13
    • Z756390288
    • Panasol-S
    • BCP09049
    • Sone
    • Predicor
    • CCG-220077
    • C07370
    • Prestwick0_000077
    • PREDNISOLONE IMPURITY B (EP IMPURITY)
    • PREDNISONE [USP MONOGRAPH]
    • DELTA(1)-CORTISONE
    • SPBio_002214
    • (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
    • BPBio1_000323
    • Pregna-1,4-diene-3,11,20-trione monohydrate, 17,21-dihydroxy-
    • (8S,10R,13S,17R)-17-Hydroxy-17-(2-hydroxy-acetyl)-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,11-dione
    • .delta.sone
    • C21H26O5
    • NCGC00090766-05
    • Pronisone
    • Tox21_111014
    • XOFYZVNMUHMLCC-ZPOLXVRWSA-N
    • SR-01000837536-3
    • Prednisone, >=98%
    • A07EA03
    • DB00635
    • DTXSID4021185
    • ACon1_000297
    • (8S,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,11(6H)-dione
    • delta-Cortisone
    • Deltadehydrocortisone
    • Prednitone
    • Prednisonum [INN-Latin]
    • delta(sup 1)-Cortisone
    • CHEMBL635
    • AKOS005267096
    • EN300-52605
    • Prednisone, Pharmaceutical Secondary Standard; Certified Reference Material
    • .delta.-E
    • MLS001061265
    • HMS3712O15
    • Prednisone for peak identification, European Pharmacopoeia (EP) Reference Standard
    • 1,4-Pregnadiene-17.alpha.,21-diol-3,11,20-trione
    • PREDNISONE [VANDF]
    • EINECS 200-160-3
    • .delta. E
    • VB0R961HZT
    • SMR001227202
    • PREDNISONE TABLETS (USP-RS)
    • MFCD00003608
    • HMS2231I24
    • Nizon
    • Prednisone [INN:BAN]
    • Meticortelone (TN)
    • PREDNISONE [IARC]
    • PREDNISONE [MI]
    • Dacorten
    • Delta 1-Cortisone
    • MLS001335908
    • 1,2-DEHYDROCORTISONE DELTA (1)-CORTISONE
    • 3en3hg4wsw
    • WLN: L E5 B666 CV OV AHTTT&J A1 E1 FV1Q FQ
    • Nurison
    • .delta.(sup1)-Cortisone
    • GTPL7096
    • H02AB07
    • Prednisone, European Pharmacopoeia (EP) Reference Standard
    • .delta.-Cortone
    • Prednisona [INN-Spanish]
    • Predeltin
    • Prednisone tablets
    • AC-11112
    • U 6020
    • ACon0_000082
    • NCI60_000008
    • Prednicot
    • NCGC00090766-02
    • .delta.-Cortisone
    • Delta E.
    • KETEOCORT
    • HMS2095O15
    • Prednisone, British Pharmacopoeia (BP) Reference Standard
    • Fiasone
    • NSC-10023
    • PREDNISONE [MART.]
    • Prednisone [BAN:INN]
    • BSPBio_000293
    • prednison-
    • MLS001304073
    • Novoprednisone
    • PRECORTAL
    • delta(sup 1)-Dehydrocortisone
    • HMS3884C04
    • Prednisone, tested according to Ph.Eur.
    • ?1-Dehydrocortisone; Dehydrocortisone; Prednisolone EP Impurity B; 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione; 1,2-Dehydrocortisone; 1,4-Pregnadiene-17?,21-diol-3,11,20-trione
    • SR-01000837536
    • Prednisone Intensol
    • Presone
    • CCRIS 2646
    • PREDNISONE (IARC)
    • PREDNISOLONE IMPURITY B [EP IMPURITY]
    • Prestwick3_000077
    • HMS1568O15
    • BDBM50550126
    • s1622
    • Pregna-1,11,20-trione, 17,21-dihydroxy-
    • PREDNISONE [ORANGE BOOK]
    • Tox21_201564
    • Meticorten (Veterinary)
    • Prednisona
    • Prednisone, pharmaceutical secondary standard; traceable to USP, PhEur and BP
    • AKOS007930684
    • Apo-Prednisone
    • delta-Cortone
    • NCGC00090766-04
    • PREDNISONE TABLETS [USP-RS]
    • PREDNISONE [GREEN BOOK]
    • Delta E
    • PREDNISONE [USP-RS]
    • Zenadrid (veterinary)
    • UNII-VB0R961HZT
    • (8xi,9xi,14xi)-17,21-dihydroxypregna-1,4-diene-3,11,20-trione
    • Prednicort
    • Pregna-1,11,20-trione, 17,21-hydroxy-
    • Juvason
    • Enkortolon
    • DRG-0227
    • Pregna-1,4-diene-3,11,20-trione, 17,21-hydroxy-
    • Rayos
    • CHEBI:8382
    • HMS3039K07
    • Adasone
    • MLS002548880
    • Lodotra
    • NCI-CO4897
    • NCI-C04897
    • delta-1-Dehydrocortisone
    • delta(Sup1)-Cortisone
    • Prestwick1_000077
    • Tox21_300196
    • Promifen
    • Meprosona-F
    • Deltacortene
    • PREDNISONE [HSDB]
    • CAS-53-03-2
    • NC00475
    • Dellacort
    • Fernisone
    • PREDNISONE (MART.)
    • DELTRA PRENOVIS
    • Prestwick2_000077
    • Incocortyl
    • MLS001335907
    • Prednisone(Adasone)
    • LS-1325
    • Prednisone, United States Pharmacopeia (USP) Reference Standard
    • MLS002638114
    • .delta.-Cortelan
    • Prednisone (USP:INN:BAN)
    • NS00007844
    • Prednisona (INN-Spanish)
    • Prednisonum (INN-Latin)
    • BRD-K85883481-001-22-4
    • Prednisone
    • MDL: MFCD00003608
    • Inchi: 1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1
    • InChI Key: XOFYZVNMUHMLCC-ZPOLXVRWSA-N
    • SMILES: O[C@]1(C(CO)=O)CC[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@H]3C(C[C@@]21C)=O)=O
    • BRN: 2065301

Computed Properties

  • Exact Mass: 358.17808
  • Monoisotopic Mass: 358.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 764
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 91.7
  • Surface Charge: 0
  • Tautomer Count: 27

Experimental Properties

  • Color/Form: White or off white crystalline powder
  • Density: 1.3g/cm3
  • Melting Point: 236-238?°C(lit.)
  • Boiling Point: 573.7°C at 760mmHg
  • Flash Point: 314.8°C
  • Refractive Index: 170 ° (C=0.5, Dioxane)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 91.67
  • LogP: 1.76580
  • Solubility: 1g of product is dissolved in about 150ml of ethanol, about 200ml of chloroform, slightly soluble in methanol, dioxane, and very slightly soluble in water.
  • Vapor Pressure: 1.51E-15mmHg at 25°C
  • Merck: 7722
  • Specific Rotation: 169 º (c=0.5, dioxane)

Prednisone Security Information

  • Symbol: GHS08
  • Signal Word:Warning
  • Hazard Statement: H361
  • Warning Statement: P281
  • WGK Germany:3
  • Hazard Category Code: R63
  • Safety Instruction: S36/37/39;S45
  • RTECS:TU4154100
  • Hazardous Material Identification: Xn
  • Risk Phrases:R63
  • HazardClass:IRRITANT
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Prednisone Customs Data

  • Customs Data:customs code:2937210000

Prednisone Pricemore >>

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Prednisone Suppliers

Amadis Chemical Company Limited
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(CAS:53-03-2)Prednisone
Order Number:A1203809
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:51
Price ($):188.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:53-03-2)Prednisone
Order Number:sfd15057
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Quantity:200kg
Purity:99.9%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:53-03-2)Prednisone
Order Number:LE12914;LE27051048
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:08
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Prednisone Related Literature

Additional information on Prednisone

Prednisone: A Comprehensive Overview

Prednisone, with the CAS number 53-03-2, is a synthetic glucocorticoid that has been widely used in clinical practice for over six decades. As a potent anti-inflammatory and immunosuppressive agent, Prednisone has become a cornerstone in the treatment of various inflammatory and autoimmune conditions. This article delves into the latest research findings, therapeutic applications, and emerging insights into the use of Prednisone in modern medicine.

The chemical structure of Prednisone is derived from prednisolone, with a methyl group substitution at the 6-position of the steroid nucleus. This modification enhances its potency compared to naturally occurring corticosteroids like cortisol. The molecular formula of Prednisone is C22H28O5, and its molecular weight is 376.44 g/mol. The compound exists as a white crystalline powder, which is sparingly soluble in water but readily soluble in organic solvents such as ethanol and chloroform.

Prednisone was first synthesized in 1951 by Arthur B. Corey and his team at Harvard University. Its development marked a significant advancement in the field of endocrinology and pharmacology, as it provided a more potent and stable alternative to naturally occurring corticosteroids. Over the years, extensive research has been conducted to understand its pharmacokinetics, mechanisms of action, and therapeutic potential.

One of the most notable recent advancements in Prednisone research is its application in precision medicine. Studies have shown that genetic polymorphisms in corticosteroid receptors can influence individual responses to Prednisone therapy. For instance, variations in the glucocorticoid receptor (GR) gene have been linked to differences in drug efficacy and side effect profiles. This has led to personalized dosing strategies that optimize therapeutic outcomes while minimizing adverse effects.

Another area of active research is the exploration of Prednisone's role in chronic inflammatory diseases. Recent clinical trials have demonstrated its efficacy in managing conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and severe asthma. For example, a 2022 study published in *The Lancet* highlighted the benefits of low-dose Prednisone regimens for patients with moderate-to-severe IBD, emphasizing reduced hospitalization rates and improved quality of life.

The mechanism of action of Prednisone involves binding to intracellular glucocorticoid receptors (GRs), which then translocate to the nucleus to regulate gene expression. This process leads to the suppression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Recent studies have also elucidated the role of Prednisone in modulating epigenetic factors, such as histone acetylation and DNA methylation, further enhancing our understanding of its anti-inflammatory effects.

In terms of pharmacokinetics, Prednisone is rapidly absorbed from the gastrointestinal tract after oral administration, with peak plasma concentrations achieved within 1-2 hours. It undergoes extensive first-pass metabolism in the liver, where it is converted into its active metabolite, prednisolone. The half-life of Prednisone is approximately 3-4 hours; however, its effects persist due to prolonged receptor binding and delayed clearance from target tissues.

Despite its widespread use, Prednisone therapy is not without risks. Common side effects include weight gain, hyperglycemia, hypertension, and osteoporosis. Recent research has focused on mitigating these adverse effects through innovative delivery systems and adjunct therapies. For instance, combination therapies involving Prednisone with bisphosphonates have shown promise in reducing bone density loss associated with long-term corticosteroid use.

Emerging evidence also suggests that Prednisone's anti-inflammatory properties may extend beyond traditional indications. Preclinical studies have explored its potential role in neuroinflammatory disorders such as multiple sclerosis (MS) and Alzheimer's disease (AD). A 2023 study published in *Nature Neuroscience* demonstrated that low-dose Prednisone could reduce neuroinflammation and improve cognitive outcomes in rodent models of AD.

In conclusion, Prednisone, with CAS number 53-03-2, remains a vital therapeutic agent with evolving applications across diverse medical fields. Its continued relevance is underscored by ongoing research into personalized medicine approaches, novel delivery systems, and expanded therapeutic indications. As our understanding of this compound deepens, so too does its potential to improve patient outcomes worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53-03-2)Prednisone
A1203809
Purity:99%
Quantity:5g
Price ($):188.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:53-03-2)Prednisone
sfd15057
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email